5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloroethyl group attached to the indole ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1,3-dihydro-2H-indol-2-one.
Chlorination: The indole derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloroethyl group.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole quinones.
Reduction: Formation of dihydroindole derivatives.
Scientific Research Applications
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various enzymes.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with biological macromolecules:
Molecular Targets: The compound can target DNA and proteins, forming covalent bonds that disrupt their normal function.
Pathways Involved: It can induce apoptosis in cancer cells by causing DNA damage and inhibiting DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Mechlorethamine: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar anticancer properties
Uniqueness
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific indole structure, which allows it to interact with a different set of biological targets compared to other alkylating agents. Its ability to form hydrogen bonds with enzymes and proteins gives it distinct inhibitory properties .
Properties
IUPAC Name |
5-(2-chloroethyl)-1-methyl-3H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13-10-3-2-8(4-5-12)6-9(10)7-11(13)14/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXFMZCUVDADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561902 | |
Record name | 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118307-10-1 | |
Record name | 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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